The synthesis of 3-Bromo-2,6-dichloro-5-fluoropyridine typically involves halogenation reactions starting from 2,6-dichloro-5-fluoropyridine. A common method includes:
The molecular structure of 3-Bromo-2,6-dichloro-5-fluoropyridine can be described using its structural formula:
FC1=C(Cl)N=C(Cl)C(Br)=C1This arrangement contributes to its electronic properties and reactivity profile, making it a valuable building block in synthetic chemistry .
3-Bromo-2,6-dichloro-5-fluoropyridine participates in several chemical reactions:
The mechanism of action for compounds derived from 3-Bromo-2,6-dichloro-5-fluoropyridine primarily relates to their role in antibiotic synthesis:
The physical and chemical properties of 3-Bromo-2,6-dichloro-5-fluoropyridine are crucial for its application:
These properties influence how the compound behaves in various chemical environments and its suitability for specific applications .
3-Bromo-2,6-dichloro-5-fluoropyridine finds extensive applications in scientific research and industry:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5